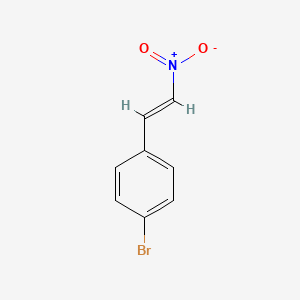

trans-4-Bromo-beta-nitrostyrene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGVHLGCJIBLMB-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101308701 | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-71-9, 3156-37-4 | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC121158 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-Bromo-β-nitrostyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101308701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-4-Bromo-β-nitrostyrene

Introduction: The Significance of a Versatile Synthetic Intermediate

trans-4-Bromo-β-nitrostyrene is a halogenated aromatic nitroalkene of considerable interest to the scientific community, particularly those engaged in organic synthesis and drug discovery. The presence of the electron-withdrawing nitro group in conjugation with the aromatic ring and the carbon-carbon double bond renders the molecule highly reactive and thus a valuable precursor for a variety of more complex molecular architectures. Its utility is most notably demonstrated in its role as a key building block for the synthesis of substituted phenethylamines and other pharmacologically active compounds. This guide provides a comprehensive overview of a reliable and reproducible method for the synthesis of trans-4-Bromo-β-nitrostyrene via the Henry reaction, followed by a detailed protocol for its thorough characterization using modern analytical techniques.

Synthesis of trans-4-Bromo-β-nitrostyrene: A Modified Henry Reaction Protocol

The synthesis of trans-4-Bromo-β-nitrostyrene is most efficiently achieved through a base-catalyzed condensation reaction between 4-bromobenzaldehyde and nitromethane, a classic example of the Henry (or nitroaldol) reaction.[1] This is followed by an in-situ acid-catalyzed dehydration of the intermediate nitroaldol to yield the desired β-nitrostyrene. The following protocol has been optimized for high yield and purity.

Reaction Mechanism: The Henry Condensation and Dehydration

The reaction proceeds in two main stages:

-

Nitroaldol Addition: A base, in this case, sodium hydroxide, deprotonates the α-carbon of nitromethane to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde.

-

Dehydration: The resulting β-nitro alkoxide is protonated by the solvent (methanol) to form a β-nitro alcohol intermediate. Subsequent treatment with a strong acid (hydrochloric acid) facilitates the elimination of a water molecule, leading to the formation of the thermodynamically stable trans-alkene.

Caption: The reaction mechanism for the synthesis of trans-4-Bromo-β-nitrostyrene.

Experimental Protocol: Synthesis

Materials and Equipment:

-

4-Bromobenzaldehyde

-

Nitromethane

-

Methanol

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter flask

-

Beakers

-

pH paper

Safety Precautions:

-

Nitromethane: is a flammable liquid and a suspected carcinogen. It can form explosive mixtures with air and is shock-sensitive if contaminated with amines, acids, or bases.[2] Always handle nitromethane in a well-ventilated fume hood with grounded equipment and wear appropriate personal protective equipment (PPE), including flame-retardant clothing, safety goggles, and chemical-resistant gloves.[2]

-

Sodium Hydroxide and Hydrochloric Acid: are corrosive. Handle with care, wearing appropriate PPE.

-

trans-4-Bromo-β-nitrostyrene: The vapors of hot solutions are irritating to the eyes and nose, and the solid can be a skin irritant.[3] Handle with appropriate PPE.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 4-bromobenzaldehyde in 50 mL of methanol.

-

Cool the flask in an ice bath to approximately 0-5 °C.

-

Slowly add 5.0 mL of nitromethane to the stirred solution.

-

Prepare a solution of 4.0 g of sodium hydroxide in 20 mL of cold water.

-

Using a dropping funnel, add the sodium hydroxide solution dropwise to the reaction mixture over a period of 30-45 minutes, ensuring the temperature does not exceed 15 °C. A precipitate may form during this addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour.

-

Slowly and with vigorous stirring, pour the reaction mixture into a beaker containing 200 mL of a 10% hydrochloric acid solution, also cooled in an ice bath. A yellow precipitate of trans-4-Bromo-β-nitrostyrene will form.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

-

Dry the crude product in a desiccator.

Purification: Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

Procedure:

-

Dissolve the crude trans-4-Bromo-β-nitrostyrene in a minimal amount of hot ethanol in a beaker.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Dry the crystals thoroughly.

| Parameter | Value |

| Starting Material | 4-Bromobenzaldehyde, Nitromethane |

| Catalyst | Sodium Hydroxide |

| Solvent | Methanol |

| Reaction Temperature | 0-15 °C |

| Purification Method | Recrystallization from Ethanol |

| Expected Yield | 75-85% |

| Appearance | Yellow crystalline solid |

Characterization of trans-4-Bromo-β-nitrostyrene

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are routinely employed.

Caption: A typical workflow for the characterization of synthesized compounds.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting point range close to the literature value suggests a high degree of purity.

| Parameter | Expected Value |

| Melting Point | 148-150 °C[4] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of trans-4-Bromo-β-nitrostyrene should exhibit characteristic absorption bands.

Expected Characteristic Peaks:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~1640 | C=C Stretch (alkene) | Conjugated Alkene |

| ~1520 and ~1340 | Asymmetric and Symmetric NO₂ Stretch | Nitro Group |

| ~970 | C-H Bend (trans-alkene) | trans-Disubstituted Alkene |

| ~830 | C-H Bend (p-disubstituted) | para-Disubstituted Benzene Ring |

| ~550 | C-Br Stretch | Aryl Bromide |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure and chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | Doublet | 1H | Vinylic Proton (β to nitro group) |

| ~7.6 | Doublet | 1H | Vinylic Proton (α to nitro group) |

| ~7.6 | Doublet | 2H | Aromatic Protons (ortho to C=C) |

| ~7.4 | Doublet | 2H | Aromatic Protons (ortho to Br) |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | Vinylic Carbon (β to nitro group) |

| ~138 | Vinylic Carbon (α to nitro group) |

| ~132 | Aromatic Carbons (ortho to Br) |

| ~130 | Aromatic Carbon (ipso to C=C) |

| ~129 | Aromatic Carbons (ortho to C=C) |

| ~126 | Aromatic Carbon (ipso to Br) |

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight of the compound (C₈H₆BrNO₂ ≈ 227 and 229 g/mol ). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.[5]

-

Major Fragments:

-

Loss of NO₂ (m/z - 46)

-

Loss of Br (m/z - 79/81)

-

Fragments corresponding to the bromophenyl cation and other stable carbocations.

-

Conclusion

The synthesis and characterization of trans-4-Bromo-β-nitrostyrene can be reliably achieved through the methodologies outlined in this guide. The Henry reaction provides an efficient route to this valuable intermediate, and its identity and purity can be unequivocally confirmed through a combination of melting point determination, FTIR, NMR, and mass spectrometry. Adherence to the detailed protocols and safety precautions is paramount for the successful and safe execution of this synthesis. This comprehensive guide serves as a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating the exploration of new chemical entities derived from this versatile building block.

References

- Books. (2020, August 28). 4.2.2.6. Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method.

- BenchChem. (n.d.). Optimization of reaction conditions for nitrostyrene synthesis.

-

PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitrostyrene. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)

- Supporting Inform

- University of Rochester, Department of Chemistry. (n.d.).

- Chemdelic. (2024, February 13). Making β-Nitrostyrene so I can be like Shulgin [Video]. YouTube.

- ScienceDirect. (n.d.).

- YouTube. (2020, June 1).

-

PubMed. (1992, March). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. Retrieved from [Link]

- Amerigo Scientific. (n.d.). trans-4-Bromo-β-nitrostyrene (99%).

- Crescent Chemical Company. (n.d.). This compound.

- Chemistry LibreTexts. (2023, August 29).

- ResearchGate. (n.d.). GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13....

- BenchChem. (n.d.).

Sources

chemical properties of trans-4-bromo-beta-nitrostyrene

An In-Depth Technical Guide to the Chemical Properties and Reactivity of trans-4-bromo-β-nitrostyrene

Executive Summary

trans-4-bromo-β-nitrostyrene is a halogenated nitrostyrene derivative that serves as a highly versatile and valuable intermediate in modern organic synthesis. Its rich reactivity, primarily dictated by the electron-withdrawing nitro group conjugated with the styrenyl backbone, makes it a potent building block for a diverse array of complex molecules. This guide provides a comprehensive overview of its synthesis, core chemical properties, and key reactive pathways. We delve into the mechanistic underpinnings of its preparation via the Henry reaction, its utility as a Michael acceptor, and its role as a precursor to pharmacologically significant phenethylamines. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important compound.

Introduction: The Strategic Importance of trans-4-bromo-β-nitrostyrene

trans-4-bromo-β-nitrostyrene, with the chemical formula C₈H₆BrNO₂, is a yellow crystalline solid that has garnered significant attention as a synthetic intermediate.[1][2] Its structure features a p-brominated phenyl ring attached to a nitro-substituted vinyl group, a combination that confers a unique and powerful reactivity profile. The strong electron-withdrawing nature of the nitro group renders the β-carbon of the double bond highly electrophilic, making it susceptible to nucleophilic attack. This fundamental property is the cornerstone of its synthetic utility.

The compound is a key precursor in the synthesis of pharmaceuticals, particularly substituted phenethylamines, a scaffold present in numerous natural products and psychoactive compounds.[3][4] Furthermore, the broader class of β-nitrostyrene derivatives has demonstrated a range of biological activities, including antibacterial, antifungal, and anticancer properties, making them valuable scaffolds for drug discovery.[5][6]

Synthesis: The Henry (Nitroaldol) Reaction

The most common and enduring method for preparing β-nitrostyrenes is the Henry reaction, also known as the nitroaldol reaction.[3] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration of the resulting β-nitro alcohol intermediate to yield the nitroalkene.[3][7]

Mechanistic Rationale

The reaction proceeds in two distinct stages. First, a base (e.g., ammonium acetate, or an alkali hydroxide) deprotonates the nitroalkane (nitromethane in this case) to form a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The resulting nitroaldol adduct is then dehydrated, often facilitated by heat and an acidic workup or the reaction conditions themselves, to form the thermodynamically stable trans-alkene. The trans-isomer is generally favored due to reduced steric hindrance compared to the cis-isomer.

Figure 1: Synthesis of trans-4-bromo-β-nitrostyrene via the Henry Reaction.

Experimental Protocol: Conventional Synthesis

This protocol is adapted from standard procedures for the Henry condensation.[8][9]

Materials:

-

4-bromobenzaldehyde

-

Nitromethane (used in excess as both reagent and solvent)

-

Ammonium acetate (catalyst)

-

Glacial acetic acid

-

Methanol or Ethanol for recrystallization

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromobenzaldehyde (1 equivalent) in nitromethane (5-10 equivalents).

-

Add ammonium acetate (0.4 equivalents) to the solution. Some procedures may also include glacial acetic acid.[8]

-

Heat the reaction mixture to reflux (approx. 100°C) and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature. A yellow precipitate of the product should form.

-

Remove the excess nitromethane under reduced pressure using a rotary evaporator.

-

The crude solid is then collected by vacuum filtration and washed with cold water to remove the catalyst and other water-soluble impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol, to yield bright yellow crystals of trans-4-bromo-β-nitrostyrene.

Expert Insight: The choice of catalyst is crucial. While strong bases like NaOH can be used, they often require very low temperatures (-10 to 15°C) to prevent side reactions.[10] Ammonium acetate is a milder catalyst that, when used with heating, effectively promotes both the condensation and subsequent dehydration in a one-pot fashion, simplifying the procedure.[8]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physical and Chemical Properties

The key physical and chemical identifiers for trans-4-bromo-β-nitrostyrene are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [2] |

| CAS Number | 5153-71-9 | [2] |

| Molecular Formula | C₈H₆BrNO₂ | [2] |

| Molecular Weight | 228.04 g/mol | [2] |

| Appearance | Yellow to yellow-green crystalline solid | [1][11] |

| Melting Point | 148-150 °C | [12] |

| Solubility | Insoluble in water | [13] |

Table 1: Physical and Chemical Properties of trans-4-bromo-β-nitrostyrene.

Spectroscopic Data

Spectroscopic analysis provides structural confirmation of the molecule.

| Technique | Key Features and Interpretation | Source(s) |

| ¹H NMR | Signals corresponding to the vinylic protons typically appear as doublets in the 7.5-8.2 ppm range, with a large coupling constant (J ≈ 13.6 Hz) confirming the trans geometry. Aromatic protons appear as two doublets characteristic of a 1,4-disubstituted benzene ring. | [2][14] |

| IR Spectroscopy | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) are observed around 1500-1530 cm⁻¹ and 1340-1350 cm⁻¹, respectively. A peak around 960-970 cm⁻¹ corresponds to the trans C-H bend of the alkene. | [2] |

| Mass Spectrometry | The mass spectrum shows a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺ would appear at m/z 227 and 229. | [2] |

Table 2: Summary of Key Spectroscopic Data for trans-4-bromo-β-nitrostyrene.

Core Reactivity and Synthetic Utility

The synthetic power of trans-4-bromo-β-nitrostyrene stems from its electron-deficient double bond, making it a prime substrate for several crucial transformations.

The Michael Addition: A Gateway to Functionalization

trans-4-bromo-β-nitrostyrene is an excellent Michael acceptor.[11][12] It readily undergoes conjugate addition with a wide range of soft nucleophiles, such as enolates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The reaction is often catalyzed by a base, which generates the nucleophile. The nucleophile then adds to the β-carbon, breaking the π-bond and forming a new nitronate intermediate, which is subsequently protonated during workup.

Figure 2: General Mechanism of the Michael Addition to trans-4-bromo-β-nitrostyrene.

Reduction to 4-Bromophenethylamine

One of the most significant applications of β-nitrostyrenes is their reduction to phenethylamines.[15] This transformation requires the reduction of both the carbon-carbon double bond and the nitro group. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, milder and more user-friendly methods have been developed.[4]

A particularly efficient one-pot procedure utilizes sodium borohydride (NaBH₄) in combination with copper(II) chloride (CuCl₂).[16][17][18] This system provides the corresponding phenethylamine in high yields under mild conditions and with short reaction times (10-30 minutes), avoiding the need for an inert atmosphere.[15][18][19]

Sources

- 1. trans-beta-Nitrostyrene|RUO [benchchem.com]

- 2. trans-4-Bromo-beta-nitrostyrene | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-Promoted Synthesis of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. books.rsc.org [books.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. This compound | 5153-71-9 [chemicalbook.com]

- 13. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 16. benchchem.com [benchchem.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. vbn.aau.dk [vbn.aau.dk]

An In-depth Technical Guide to trans-4-Bromo-β-nitrostyrene: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of trans-4-bromo-β-nitrostyrene, a versatile synthetic intermediate with significant applications in organic chemistry and drug development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the compound's fundamental properties, provides a detailed and validated synthetic protocol, and explores its utility as a key building block in the creation of novel therapeutic agents.

Core Compound Identification and Properties

trans-4-Bromo-β-nitrostyrene is a substituted nitrostyrene, a class of compounds recognized for their utility as powerful Michael acceptors and precursors to a wide array of functionalized molecules.[1] The presence of the electron-withdrawing nitro group and the bromine atom on the phenyl ring significantly influences its reactivity and makes it a valuable reagent in medicinal chemistry.

Physicochemical and Spectroscopic Data

A summary of the key identifiers and properties for trans-4-bromo-β-nitrostyrene is presented below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 5153-71-9 | [2][3] |

| Molecular Formula | C₈H₆BrNO₂ | [1][2] |

| Molecular Weight | 228.04 g/mol | [2][3] |

| IUPAC Name | 1-bromo-4-[(E)-2-nitroethenyl]benzene | [2] |

| Appearance | Yellow to yellow-green crystalline powder | [Sigma-Aldrich] |

| Melting Point | 148-150 °C | [3] |

| InChI Key | LSGVHLGCJIBLMB-AATRIKPKSA-N | [1] |

| Canonical SMILES | C1=CC(=CC=C1/C=C/[O-])Br | [2] |

Spectroscopic data is essential for the unambiguous identification and quality control of the synthesized compound. Representative data can be found in public databases such as PubChem.[2] Key expected spectral features include:

-

¹H NMR: Signals corresponding to the vinyl protons and the aromatic protons of the bromophenyl group. The large coupling constant between the vinyl protons is characteristic of the trans configuration.

-

IR Spectroscopy: Strong absorption bands corresponding to the nitro group (NO₂) stretching vibrations, typically around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric), as well as C=C stretching of the alkene.

Synthesis of trans-4-Bromo-β-nitrostyrene via Henry-Knoevenagel Condensation

The most reliable and widely employed method for the synthesis of β-nitrostyrenes is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[4] The following protocol provides a detailed, field-proven methodology for the synthesis of trans-4-bromo-β-nitrostyrene from 4-bromobenzaldehyde and nitromethane.

Causality Behind Experimental Choices

-

Choice of Reactants: 4-bromobenzaldehyde serves as the electrophilic carbonyl component, while nitromethane, with its acidic α-protons, acts as the nucleophile precursor.

-

Catalyst: A primary amine, such as benzylamine, or an ammonium salt like ammonium acetate in acetic acid is commonly used.[4][5] The amine catalyst operates by forming a more reactive iminium ion with the aldehyde, which is then attacked by the nitronate anion. This approach offers good yields and stereoselectivity for the trans isomer.

-

Solvent: Acetic acid is an effective solvent that also acts as a co-catalyst, facilitating both the condensation and the subsequent dehydration of the intermediate nitroalkanol.[5]

-

Temperature Control: The reaction is typically heated to drive the dehydration step and ensure a reasonable reaction rate. A temperature range of 70-80°C is often optimal for achieving a high yield in a safe manner.[4]

Diagram of the Synthetic Workflow

Caption: Experimental workflow for the synthesis of trans-4-Bromo-β-nitrostyrene.

Detailed Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Ethanol (for recrystallization)

-

Deionized water

-

Ice

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), nitromethane (1.5 eq), and ammonium acetate (0.5 eq).

-

Add glacial acetic acid as the solvent (approximately 3-5 mL per gram of aldehyde).

-

Heat the reaction mixture to reflux (the temperature will be around 100-115°C) with vigorous stirring.

-

Monitor the reaction's progress using thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing a stirred mixture of ice and water. A yellow solid will precipitate.

-

Continue stirring for 15-20 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration, washing the solid with cold water to remove residual acetic acid and salts.

-

Purify the crude solid by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, allow it to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified yellow crystals by vacuum filtration and dry them under vacuum.

-

Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, IR) to confirm its identity and purity.

Applications in Drug Development and Medicinal Chemistry

The electrophilic nature of the β-carbon in the nitroalkene moiety makes trans-4-bromo-β-nitrostyrene a potent Michael acceptor. This reactivity is the cornerstone of its utility in constructing complex molecular architectures relevant to drug discovery.

Role as a Michael Acceptor

The compound readily reacts with a variety of nucleophiles (e.g., thiols, amines, enolates) in a conjugate addition reaction. This allows for the introduction of diverse functional groups and the formation of new carbon-carbon and carbon-heteroatom bonds, which is a fundamental strategy in library synthesis for drug screening. For instance, the reaction of β-nitrostyrenes with β-diketones can be efficiently catalyzed to form new C-C bonds. The resulting adducts can then be further manipulated; for example, the nitro group can be reduced to an amine, providing a pathway to pharmacologically active phenethylamine scaffolds.[6]

Caption: Utility of trans-4-Bromo-β-nitrostyrene as a Michael acceptor.

Precursor to Biologically Active Compounds

Derivatives of β-nitrostyrene have demonstrated a wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[6] The bromo-substituted phenyl ring, in particular, can be a key feature for enhancing potency or modulating the pharmacokinetic properties of a drug candidate. The bromine atom can participate in halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding, or it can serve as a handle for further synthetic modifications, such as in palladium-catalyzed cross-coupling reactions.

While specific studies focusing solely on trans-4-bromo-β-nitrostyrene are part of broader research, the class of halogenated nitrostyrenes are valued as intermediates. For example, the reduction of the nitroalkene moiety is a key step in the synthesis of various substituted phenethylamines and amphetamines, some of which have significant pharmacological effects.[4]

Safety and Handling

trans-4-Bromo-β-nitrostyrene should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as a skin and eye irritant.[2] All manipulations should be performed in a well-ventilated fume hood. Store the compound in a cool, dry place, away from incompatible materials.

Conclusion

trans-4-Bromo-β-nitrostyrene is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of the nitroalkene functional group. The robust and scalable Henry-Knoevenagel synthesis makes it readily accessible. For researchers in drug discovery and development, this compound serves as a powerful electrophilic building block for the creation of diverse molecular libraries and as a precursor to complex, pharmacologically relevant scaffolds. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the laboratory.

References

-

Organic Syntheses Procedure. Nitrostyrene. Available at: [Link]

- Google Patents. (2011). Method for producing β-nitrostyrene compound (US8067647B2).

-

PubChem. trans-4-Bromo-beta-nitrostyrene. National Center for Biotechnology Information. Available at: [Link]

-

RSC Publishing. (2024). Developments and applications of α-bromonitrostyrenes in organic syntheses. Available at: [Link]

-

ResearchGate. (2020). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Available at: [Link]

-

Amerigo Scientific. trans-4-Bromo-β-nitrostyrene (99%). Available at: [Link]

-

Springer Nature. (2018). A facile Michael addition reaction of β-diketones to nitrostyrenes: Alkylamino substituted triazine as an efficient organocatalyst. Available at: [Link]

-

SpectraBase. trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Available at: [Link]

Sources

- 1. trans-4-Bromo-β-nitrostyrene (99%) - Amerigo Scientific [amerigoscientific.com]

- 2. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-4-Bromo-b-nitrostyrene 99 5153-71-9 [sigmaaldrich.com]

- 4. trans-beta-Nitrostyrene|RUO [benchchem.com]

- 5. US8067647B2 - Method for producing β-nitrostyrene compound - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Signature of trans-4-Bromo-β-nitrostyrene: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for trans-4-bromo-β-nitrostyrene (C₈H₆BrNO₂), a key intermediate in various organic syntheses.[1][2] The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that are crucial for the unequivocal identification and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's spectroscopic properties.

Molecular Structure and Spectroscopic Correlation

The structure of trans-4-bromo-β-nitrostyrene, with its distinct aromatic and vinylic protons, conjugated system, and electron-withdrawing nitro group, gives rise to a unique and interpretable spectroscopic fingerprint. Understanding these correlations is fundamental to confirming the successful synthesis and purity of the compound.

Figure 1: Chemical structure of trans-4-bromo-β-nitrostyrene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For trans-4-bromo-β-nitrostyrene, both ¹H and ¹³C NMR provide critical information about the electronic environment of the nuclei and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of trans-4-bromo-β-nitrostyrene is characterized by signals in both the aromatic and olefinic regions. The trans configuration of the double bond is confirmed by the large coupling constant between the vinylic protons.

Table 1: ¹H NMR Data for trans-4-bromo-β-nitrostyrene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.95 | d | ~13.7 | 1H, Vinylic |

| ~7.55 | d | ~13.7 | 1H, Vinylic |

| ~7.60 | d | ~8.6 | 2H, Aromatic |

| ~7.30 | d | ~8.6 | 2H, Aromatic |

Solvent: CDCl₃. Data sourced from SpectraBase and similar literature values.[3][4][5]

Interpretation:

-

Vinylic Protons: The two doublets in the downfield region (~7.55 and ~7.95 ppm) are characteristic of the two protons on the carbon-carbon double bond. Their large coupling constant (J ≈ 13.7 Hz) is definitive for a trans stereochemistry. The downfield shift is attributed to the deshielding effects of the conjugated system and the electron-withdrawing nitro group.

-

Aromatic Protons: The two doublets in the aromatic region (~7.30 and ~7.60 ppm) correspond to the four protons on the benzene ring. The para-substitution pattern results in a symmetrical spectrum, with two sets of chemically equivalent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for trans-4-bromo-β-nitrostyrene

| Chemical Shift (δ) ppm | Assignment |

| ~138.3 | Vinylic C |

| ~137.8 | Vinylic C |

| ~137.5 | Aromatic C |

| ~130.4 | Aromatic C |

| ~129.8 | Aromatic C |

| ~128.6 | Aromatic C-Br |

Solvent: CDCl₃. Data sourced from PubChem and similar literature values.[5][6]

Interpretation:

-

Aromatic Carbons: The signals in the range of ~128-138 ppm are assigned to the carbons of the benzene ring. The carbon attached to the bromine atom is observed at ~128.6 ppm.

-

Vinylic Carbons: The two signals at ~137.8 and ~138.3 ppm are attributed to the carbons of the double bond.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of trans-4-bromo-β-nitrostyrene in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0-200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (0.00 ppm).

Figure 2: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of trans-4-bromo-β-nitrostyrene shows characteristic absorption bands for the nitro group, the carbon-carbon double bond, and the aromatic ring.

Table 3: IR Absorption Data for trans-4-bromo-β-nitrostyrene

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1630 | Strong | C=C stretch (vinylic) |

| ~1510 | Strong | NO₂ asymmetric stretch |

| ~1340 | Strong | NO₂ symmetric stretch |

| ~970 | Medium | C-H bend (trans-alkene) |

| ~820 | Strong | C-H bend (p-disubstituted benzene) |

| ~540 | Medium | C-Br stretch |

Data sourced from PubChem and typical values for these functional groups.[6]

Interpretation:

-

Nitro Group: The strong absorption bands at approximately 1510 cm⁻¹ and 1340 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.

-

Alkene Group: The C=C stretching vibration of the alkene is observed around 1630 cm⁻¹. The medium intensity band at ~970 cm⁻¹ is indicative of the out-of-plane C-H bending of a trans-disubstituted alkene.

-

Aromatic Ring: The strong band at ~820 cm⁻¹ is characteristic of the out-of-plane C-H bending for a para-disubstituted benzene ring.

-

Carbon-Bromine Bond: The absorption due to the C-Br stretch is typically found in the fingerprint region, around 540 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR-FTIR)

-

Instrument Preparation: Ensure the attenuated total reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid trans-4-bromo-β-nitrostyrene sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for trans-4-bromo-β-nitrostyrene

| m/z | Relative Intensity (%) | Assignment |

| 227/229 | High | [M]⁺ (Molecular ion) |

| 181/183 | Moderate | [M - NO₂]⁺ |

| 102 | High | [C₈H₆]⁺ or [C₆H₄CHCH]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Data sourced from PubChem GC-MS data.[6]

Interpretation:

-

Molecular Ion Peak: The presence of two peaks at m/z 227 and 229 with a relative intensity ratio of approximately 1:1 is the most definitive feature of the mass spectrum. This isotopic pattern is characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Fragmentation Pattern:

-

The loss of the nitro group (NO₂, 46 Da) from the molecular ion results in the fragment ions at m/z 181 and 183.

-

The peak at m/z 102 likely corresponds to the loss of both the bromine atom and the nitro group.

-

The fragment at m/z 76 is characteristic of a benzene ring.

-

Experimental Protocol: GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of trans-4-bromo-β-nitrostyrene in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Use a suitable capillary column (e.g., a non-polar column like DB-5ms).

-

Employ a temperature program to separate the components of the sample.

-

-

Mass Spectrometry (MS):

-

The eluent from the GC is directed into the ion source of the mass spectrometer (typically an electron ionization source).

-

The molecules are ionized and fragmented.

-

The mass analyzer separates the ions based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

-

-

Data Analysis: The resulting mass spectrum for the GC peak corresponding to trans-4-bromo-β-nitrostyrene is analyzed to determine the molecular weight and fragmentation pattern.

Figure 3: General workflow for GC-MS analysis.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of trans-4-bromo-β-nitrostyrene. The ¹H NMR confirms the trans stereochemistry of the alkene, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and the presence of a bromine atom. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and quality assessment.

References

-

SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene. Retrieved from [Link]

-

PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved from [Link]

-

SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Nitrostyrene. Retrieved from [Link]

-

Scribd. (n.d.). NMR Data of Β-nitrostyrene. Retrieved from [Link]

Sources

- 1. trans-4-Bromo-b-nitrostyrene | 5153-71-9 | FB164863 [biosynth.com]

- 2. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. scribd.com [scribd.com]

- 6. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of trans-4-Bromo-β-Nitrostyrene

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Executive Summary

trans-4-Bromo-β-nitrostyrene is a halogenated hydrocarbon that serves as a valuable Michael acceptor and building block in organic synthesis.[1][2] A comprehensive understanding of its solubility and stability is paramount for its effective application in laboratory research and pharmaceutical development, ensuring reproducibility of experimental results and optimizing storage conditions. This guide provides a detailed analysis of the physicochemical properties, solubility profile, and stability characteristics of trans-4-bromo-β-nitrostyrene. It includes field-proven experimental protocols for determining these parameters, grounded in authoritative guidelines from the International Council for Harmonisation (ICH). The data presented herein, synthesized from available literature and chemical databases, aims to equip researchers with the practical knowledge required for the confident handling, application, and storage of this compound.

Introduction

trans-4-Bromo-β-nitrostyrene, with the chemical formula C₈H₆BrNO₂, is a crystalline solid at room temperature.[3][4] Its structure features a phenyl ring substituted with a bromine atom at the para position and a trans-configured nitrovinyl group. This arrangement of functional groups, particularly the electron-withdrawing nitro group conjugated with the styrenic double bond, makes it a potent electrophile in Michael addition reactions, a cornerstone of carbon-carbon bond formation.[1]

The utility of any chemical reagent or drug development candidate is fundamentally linked to its solubility and stability. Solubility dictates the choice of solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics and yield.[5] Stability, the ability to resist chemical change over time, is critical for ensuring the purity of the starting material, the integrity of analytical standards, and the shelf-life of potential active pharmaceutical ingredients (APIs).[6] This guide addresses these critical parameters through a combination of theoretical discussion, compiled data, and detailed experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of trans-4-bromo-β-nitrostyrene is provided in Table 1. These properties are foundational to understanding its behavior in different chemical environments.

Table 1: Physicochemical Properties of trans-4-Bromo-β-Nitrostyrene

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆BrNO₂ | [4][7] |

| Molecular Weight | 228.04 g/mol | [3][7] |

| Appearance | Yellow to yellow-green crystalline powder | [4][8] |

| Melting Point | 147-153 °C | [1][3][4] |

| CAS Number | 5153-71-9 | [3][4] |

| Topological Polar Surface Area | 45.8 Ų | [8] |

| InChIKey | LSGVHLGCJIBLMB-AATRIKPKSA-N | [3] |

Solubility Profile

The solubility of a compound is a measure of its ability to dissolve in a given solvent to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents. The structure of trans-4-bromo-β-nitrostyrene, with its relatively non-polar bromophenyl group and a polar nitro group, suggests it will exhibit varied solubility across a range of common laboratory solvents.

Solubility Data

Quantitative solubility data for trans-4-bromo-β-nitrostyrene is sparse in publicly accessible literature. However, one source reports its aqueous solubility as 5.5 g/L at 25 °C, indicating it is slightly soluble in water.[8] Based on its structure, it is expected to have higher solubility in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, and moderate solubility in alcohols like ethanol. Many synthetic procedures involving β-nitrostyrenes utilize solvents such as acetic acid or toluene, suggesting sufficient solubility for reaction purposes.[9]

Table 2: Reported and Inferred Solubility of trans-4-Bromo-β-Nitrostyrene

| Solvent | Polarity Index | Solubility | Source / Rationale |

| Water | 10.2 | Slightly soluble (5.5 g/L @ 25 °C) | [8] |

| Ethanol | 4.3 | Expected to be soluble | Common solvent for related compounds. |

| Acetone | 5.1 | Expected to be soluble | Polar aprotic solvent. |

| Dichloromethane | 3.1 | Expected to be soluble | Common solvent for organic reactions. |

| Toluene | 2.4 | Expected to be soluble | Used in related syntheses.[9] |

| Acetic Acid | 6.2 | Soluble | Used as a solvent in nitrostyrene synthesis.[9] |

| Hexane | 0.1 | Expected to be poorly soluble | Highly non-polar solvent. |

Experimental Determination of Solubility (Shake-Flask Method)

For researchers requiring precise solubility values, the shake-flask method is a reliable and widely accepted technique.[10][11] It determines the thermodynamic equilibrium solubility of a compound in a specific solvent.

The shake-flask method is chosen for its ability to ensure that the solution reaches true equilibrium, providing a definitive measure of thermodynamic solubility.[12] Using an excess of the solid material ensures that the solution becomes saturated.[13] The incubation period (e.g., 24-72 hours) is selected to be long enough for even poorly soluble compounds to reach equilibrium.[13] Analysis via a calibrated method like HPLC or UV-Vis spectroscopy provides accurate quantification of the dissolved solute.[12]

-

Preparation: Add an excess amount of trans-4-bromo-β-nitrostyrene (e.g., 10 mg, ensuring solid is visible after equilibration) to a known volume of the selected solvent (e.g., 2 mL) in a glass vial.[11]

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended; 48-72 hours is preferable to ensure equilibrium).[13]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. To separate the saturated solution from the excess solid, either centrifuge the sample at high speed or filter it using a syringe filter (e.g., 0.45 µm PTFE).[12] This step is critical to avoid analyzing undissolved solid.

-

Quantification: Prepare a series of standard solutions of known concentrations of trans-4-bromo-β-nitrostyrene in the chosen solvent.

-

Analysis: Dilute an aliquot of the clear filtrate (saturated solution) with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the standard solutions and the diluted sample solution using a validated analytical method (e.g., UV-Vis spectroscopy at the λmax or HPLC-UV).

-

Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample, and then multiply by the dilution factor to calculate the solubility of the compound in the solvent. The test should be performed in triplicate to ensure reproducibility.[10]

Caption: Workflow for the Shake-Flask Solubility Method.

Stability Profile

The stability of trans-4-bromo-β-nitrostyrene is influenced by its chemical structure. The nitroalkene moiety is susceptible to several degradation pathways, including:

-

Polymerization: The electron-deficient double bond can undergo anionic or radical polymerization, especially in the presence of initiators, bases, or upon exposure to heat or light.

-

Hydrolysis: While generally stable, under strong acidic or basic conditions, the nitro group or the entire nitrovinyl side chain could be susceptible to hydrolysis.

-

Photodegradation: The conjugated π-system can absorb UV light, potentially leading to E/Z isomerization or other photochemical reactions.[14] Many nitrostyrenes are known to be light-sensitive.[15]

-

Reaction with Nucleophiles: As a potent Michael acceptor, it will readily react with nucleophiles. This is its intended reactivity in synthesis but represents a stability liability if exposed to unintended nucleophiles.[16]

Experimental Assessment of Stability (Forced Degradation)

Forced degradation, or stress testing, is an essential part of drug development and is used to identify likely degradation products and establish the intrinsic stability of a compound.[17][18] The conditions are more severe than those used for long-term stability testing and are designed to achieve 5-20% degradation of the parent compound.[18][19]

The stress conditions (acid, base, oxidation, heat, light) are chosen to cover a wide range of potential degradation pathways that a compound might encounter during its lifecycle.[6] For example, acid/base hydrolysis simulates conditions in the gastrointestinal tract, while photostability testing is crucial for compounds that may be exposed to light during manufacturing or storage.[19][20] Using a validated, stability-indicating analytical method (typically HPLC) is paramount, as it must be able to separate the intact compound from all degradation products formed.[17]

-

Sample Preparation: Prepare stock solutions of trans-4-bromo-β-nitrostyrene in a suitable solvent (e.g., acetonitrile or a 50:50 mix of acetonitrile:water) at a known concentration (e.g., 1 mg/mL).[19]

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat (e.g., 60 °C) for a specified period (e.g., 24 hours).[19]

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature for a specified period (e.g., 2 hours). Basic conditions often cause faster degradation.[19]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Store a vial of the stock solution in an oven at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 48 hours). A solid-state sample should also be stressed thermally.[19]

-

Photolytic Degradation: Expose a vial of the stock solution (in a photochemically transparent container) to a light source as specified by ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[19] A control sample should be wrapped in aluminum foil to protect it from light.[6]

-

Analysis: At the end of the exposure period, neutralize the acidic and basic samples if necessary. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method alongside an unstressed control sample.

-

Evaluation: Calculate the percentage of the remaining intact compound. Examine the chromatograms for the appearance of new peaks, which represent degradation products.

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Practical Recommendations for Handling and Storage

Based on the known properties of nitrostyrenes and the stability considerations outlined above, the following practices are recommended for handling and storing trans-4-bromo-β-nitrostyrene:

-

Storage: The compound should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.[6] Storage at reduced temperatures (e.g., 2-8 °C) in a dark, dry place is advisable to minimize the potential for thermal degradation and polymerization.

-

Handling: As a fine powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn. Avoid creating dust. The compound is classified as a skin and eye irritant.[21]

-

Solution Stability: Solutions should be prepared fresh whenever possible. If storage of solutions is necessary, they should be stored in the dark at low temperatures. Given its reactivity as a Michael acceptor, avoid basic conditions or the presence of strong nucleophiles in stock solutions unless a reaction is intended.

Conclusion

trans-4-Bromo-β-nitrostyrene is a valuable synthetic intermediate whose utility is critically dependent on its solubility and stability. It is slightly soluble in water but is expected to be readily soluble in common polar aprotic and polar protic organic solvents. The primary stability concerns for this molecule are photodecomposition and polymerization, which are characteristic of the nitroalkene functional group. By employing standardized protocols such as the shake-flask method for solubility and forced degradation studies for stability, researchers can generate the necessary data to support robust experimental design and ensure the quality and integrity of their work. Adherence to recommended storage and handling procedures will further guarantee the compound's reliability in research and development settings.

References

- Vertex AI Search. (n.d.).

- Vertex AI Search. (n.d.). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 3, 2026.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Retrieved January 3, 2026.

- IJCRT.org. (n.d.).

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 3, 2026.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved January 3, 2026.

- Quora. (2017, April 27). How do you perform the shake flask method to determine solubility?

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved January 3, 2026.

-

PubChem. (n.d.). trans-4-Bromo-beta-nitrostyrene. Retrieved January 3, 2026, from [Link]

- ChemicalBook. (2025, July 16). This compound | 5153-71-9.

-

ACS Publications. (n.d.). The Preparation of 4-Bromo- and 4-Iodo-ι-nitrostyrene. Retrieved January 3, 2026, from [Link]

-

NIH. (n.d.). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC. Retrieved January 3, 2026, from [Link]

- Chongqing Chemdad Co. (n.d.). This compound. Retrieved January 3, 2026.

- Supporting Information. (n.d.). A Thiourea-Functionalized Metal-Organic Macrocycle for Catalysis of Michael Additions and Prominent Size-Selective Effect.

-

SpectraBase. (n.d.). trans-4-Bromo-β-nitrostyrene - Optional[1H NMR] - Spectrum. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Nitrostyrene. Retrieved January 3, 2026, from [Link]

-

PubMed. (n.d.). Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs. Retrieved January 3, 2026, from [Link]

-

ResearchGate. (n.d.). Proposed pathway for the lower styrene degradation by P. Xuorescens ST. Retrieved January 3, 2026, from [Link]

- Eawag-BBD. (1997, December 15).

- Sigma-Aldrich. (n.d.). trans-4-Bromo-b-nitrostyrene 99 5153-71-9. Retrieved January 3, 2026.

-

Starshinechemical. (n.d.). This compound. Retrieved January 3, 2026, from [Link]

-

KEGG PATHWAY. (n.d.). Styrene degradation - Nitrosomonas communis. Retrieved January 3, 2026, from [Link]

- Thermo Scientific Chemicals. (n.d.). This compound, 99% 1 g. Retrieved January 3, 2026.

Sources

- 1. This compound | 5153-71-9 [chemicalbook.com]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 反式-4-溴-β-硝基苯乙烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 440160050 [thermofisher.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. ijcrt.org [ijcrt.org]

- 7. This compound | C8H6BrNO2 | CID 688204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. rsc.org [rsc.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. enamine.net [enamine.net]

- 13. quora.com [quora.com]

- 14. Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Styrene Degradation Pathway [eawag-bbd.ethz.ch]

- 16. Kinetic study on Michael-type reactions of β-nitrostyrenes with cyclic secondary amines in acetonitrile: transition-state structures and reaction mechanism deduced from negative enthalpy of activation and analyses of LFERs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharminternational.com [biopharminternational.com]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 20. database.ich.org [database.ich.org]

- 21. This compound, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

The Henry Reaction of 4-Bromobenzaldehyde: A Mechanistic and Practical Guide for Advanced Synthesis

This in-depth technical guide provides a comprehensive exploration of the Henry (nitroaldol) reaction, with a specific focus on the mechanism and practical application involving 4-bromobenzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of this pivotal carbon-carbon bond-forming reaction, offering both mechanistic insights and actionable experimental protocols.

Strategic Importance of the Henry Reaction in Complex Synthesis

The Henry reaction, first described by Louis Henry in 1895, is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, yielding a β-nitro alcohol.[1][2] This transformation is of profound importance in organic synthesis due to the versatile reactivity of the resulting product. The β-nitro alcohol motif serves as a valuable synthetic intermediate, readily convertible into other crucial functional groups such as β-amino alcohols, α-nitro ketones, and nitroalkenes.[1] These downstream products are integral building blocks in the synthesis of pharmaceuticals, natural products, and other complex molecular architectures.[1]

The use of substituted benzaldehydes, such as 4-bromobenzaldehyde, introduces further synthetic handles. The bromo-substituent not only influences the electronic properties of the aldehyde, thereby affecting the reaction kinetics, but also provides a site for subsequent cross-coupling reactions, enabling the construction of highly functionalized aromatic compounds.[3]

Mechanistic Deep Dive: The Henry Reaction of 4-Bromobenzaldehyde

The mechanism of the Henry reaction is analogous to the aldol reaction and proceeds through a series of reversible steps.[1] The presence of a base is crucial for the initiation of the reaction.

Step 1: Deprotonation and Nitronate Formation

The reaction commences with the deprotonation of the α-carbon of the nitroalkane (e.g., nitromethane) by a base. This results in the formation of a resonance-stabilized nitronate anion.[1] The pKa of typical nitroalkanes is around 17 in DMSO, making this deprotonation feasible with a variety of bases.[1]

Step 2: Nucleophilic Attack

The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. The electron-withdrawing nature of the bromine atom at the para position increases the electrophilicity of the carbonyl carbon, thereby accelerating the rate of this nucleophilic attack compared to unsubstituted benzaldehyde.[4][5] This attack leads to the formation of a β-nitro alkoxide intermediate.

Step 3: Protonation

The final step involves the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the first step, or by the solvent, to yield the final β-nitro alcohol product: 1-(4-bromophenyl)-2-nitroethanol.[1]

All steps in the Henry reaction are reversible, which can impact the stereochemical outcome of the reaction, particularly when chiral centers are formed.[1]

Caption: Generalized mechanism of the base-catalyzed Henry reaction.

Experimental Protocol: Asymmetric Henry Reaction of 4-Bromobenzaldehyde

The following protocol is adapted from a documented procedure for the asymmetric Henry reaction, which is crucial for the synthesis of enantiomerically enriched compounds in drug development.[6] This particular method employs a chiral copper(II) catalyst.

Materials:

-

4-Bromobenzaldehyde

-

Nitromethane

-

Chiral bis(β-amino alcohol) ligand

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

Ethanol (EtOH)

-

Nitrogen atmosphere setup

-

Standard laboratory glassware

Procedure:

-

Catalyst Formation: In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).

-

Stir the resulting solution at room temperature for 2 hours to facilitate the formation of the blue catalyst complex.

-

Reaction Initiation: To this solution, add 4-bromobenzaldehyde (0.2 mmol).

-

Stir the mixture for 20 minutes at room temperature.

-

Add nitromethane (2 mmol) to the reaction mixture.

-

Reaction Progression: Continue stirring the reaction for 24-48 hours. The reaction temperature can be adjusted (e.g., 10 °C or 25 °C) to optimize for yield and enantioselectivity.[6]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

-

Characterization: The enantiomeric excess of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Caption: Experimental workflow for the asymmetric Henry reaction.

Key Experimental Considerations and Causality

The choice of catalyst, solvent, and reaction conditions significantly influences the outcome of the Henry reaction.

| Parameter | Choice | Rationale & Impact |

| Catalyst | Chiral Copper(II) Complex | The chiral ligand in coordination with the copper ion creates a chiral environment, directing the nucleophilic attack of the nitronate to one face of the aldehyde, thus inducing enantioselectivity.[7] |

| Basic Catalysts (e.g., Et₃N, K₂CO₃) | Simple bases are effective for the non-asymmetric Henry reaction. The choice of base can affect the reaction rate and the potential for side reactions. Stronger bases may favor dehydration of the product.[4] | |

| Solvent | Ethanol | A protic solvent like ethanol can participate in the protonation of the alkoxide intermediate and can solvate the ionic species involved. The choice of solvent can impact reaction rates and stereoselectivity.[8] |

| Water | Water is an environmentally benign solvent and can be used for the Henry reaction. However, reaction rates may differ compared to organic solvents due to different solvation effects on the reactants and transition states.[8] | |

| Temperature | 10-25 °C | Lower temperatures often lead to higher enantioselectivity in asymmetric reactions by increasing the energy difference between the diastereomeric transition states.[6] |

| Substrate | 4-Bromobenzaldehyde | The electron-withdrawing bromo group enhances the electrophilicity of the carbonyl carbon, generally leading to faster reaction rates compared to electron-donating substituted benzaldehydes.[5] |

Potential Side Reactions

A primary side reaction in the Henry reaction is the dehydration of the β-nitro alcohol product to form a nitroalkene.[2] This elimination is often favored by higher temperatures and the use of strong bases. If the β-nitro alcohol is the desired product, it is advisable to use a catalytic amount of a mild base.[2] Other potential side reactions include aldol condensation of the aldehyde and the Cannizzaro reaction, especially with strong bases and aldehydes lacking α-hydrogens.[9]

Conclusion

The Henry reaction of 4-bromobenzaldehyde is a robust and versatile method for the synthesis of functionalized β-nitro alcohols. A thorough understanding of the reaction mechanism, including the electronic influence of the aromatic substituent, is paramount for optimizing reaction conditions. The ability to perform this reaction asymmetrically further enhances its utility in the synthesis of chiral building blocks for the pharmaceutical and fine chemical industries. The protocols and considerations outlined in this guide provide a solid foundation for the successful application of this important transformation.

References

-

Investigation of solvent effects on the rate and stereoselectivity of the Henry reaction. (2012). Organic Letters, 14(1), 260-263. Available at: [Link]

-

Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction. (n.d.). National Institutes of Health. Available at: [Link]

-

Henry reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Green Chemistry. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Green and Sustainable Chemistry, 8, 139-155. Available at: [Link]

-

Henry Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

-

Henry reaction of benzaldehyde under various solvent reaction conditions. (n.d.). ResearchGate. Available at: [Link]

-

Henry reaction in environmentally benign methods using imidazole as catalyst. (2009). Green Chemistry Letters and Reviews, 2(4), 205-210. Available at: [Link]

-

Phase Transfer Catalysis of Henry and Darzens Reactions. (2011). International Journal of Organic Chemistry, 1(3), 119-125. Available at: [Link]

- Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

-

Phase Transfer Catalytic Synthesis of Aromatic Aldehydes. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

-

Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004). Angewandte Chemie International Edition, 43(41), 5442-5444. Available at: [Link]

-

Phase Transfer Catalysis. (n.d.). Dalal Institute. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). ResearchGate. Available at: [Link]

-

Recent advances in catalysts for the Henry reaction. (n.d.). Organic and Biomolecular Chemistry. Available at: [Link]

-

Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. (2021). Molecules, 26(20), 6148. Available at: [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Harnessing the Electrophilicity of the β-Carbon in Brominated Nitrostyrenes: A Synthetic Chemist's Guide

An In-Depth Technical Guide for Researchers

Abstract

Brominated nitrostyrenes are powerful and versatile building blocks in modern organic synthesis, primarily due to the pronounced electrophilicity of their β-carbon. The synergistic electron-withdrawing effects of the vicinal nitro and bromo groups render the olefinic bond highly susceptible to nucleophilic attack, establishing these molecules as potent Michael acceptors and dielectrophiles. This guide provides an in-depth exploration of the fundamental electronic principles governing this reactivity, details the mechanistic pathways of key transformations, and presents field-proven protocols for their application in the synthesis of complex heterocyclic structures relevant to drug discovery and development.

The Electronic Architecture: Understanding the Source of Reactivity

The exceptional reactivity of β-bromo-β-nitrostyrenes stems from a unique convergence of electronic effects that profoundly influence the electron density of the carbon-carbon double bond. Unlike simple styrenes or even nitrostyrenes, the addition of a bromine atom at the β-position creates a highly polarized and electrophilic center.

-

The Nitro Group's Dominance: The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the double bond towards electrophilic attack and, more importantly, activates it towards nucleophilic attack through two distinct mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the double bond through the sigma framework.

-

Resonance Effect (-M): The nitro group can delocalize the π-electrons of the double bond across its own structure, creating a significant partial positive charge (δ+) on the β-carbon. This resonance stabilization of the negative charge in the Michael adduct intermediate is a key driving force for the reaction.

-

-

The Bromine Atom's Contribution: The bromine atom further enhances the electrophilicity of the β-carbon through its strong inductive electron-withdrawing effect (-I). Furthermore, both the bromo and nitro groups are excellent leaving groups. This dual functionality allows brominated nitrostyrenes to act as effective "dielectrophiles," where an initial conjugate addition is often followed by an elimination or a subsequent intramolecular nucleophilic substitution, providing a pathway to complex cyclic molecules.[1][2][3]

The culmination of these effects renders the β-carbon exceptionally electron-deficient and a prime target for a wide array of nucleophiles.

Caption: General mechanism for the Michael addition to β-bromo-β-nitrostyrene.

Because both the bromo and nitro groups can function as leaving groups, these substrates can participate in more complex cascade or domino reactions. [2][3][4]This dielectrophilic nature allows for the construction of highly functionalized molecules in a single pot, enhancing synthetic efficiency. [1][4]

Application in Synthesis: A Gateway to Bioactive Heterocycles

The synthetic utility of brominated nitrostyrenes is most profoundly demonstrated in the construction of heterocyclic scaffolds, which form the core of many pharmaceutical agents. [3][5]The predictable reactivity and ability to drive cascade reactions make them invaluable starting materials.

Key Synthetic Transformations:

-